molecular formula C24H18ClFN2O2 B2742116 1-(2-chloro-6-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one CAS No. 892293-23-1

1-(2-chloro-6-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one

Cat. No. B2742116
CAS RN: 892293-23-1
M. Wt: 420.87
InChI Key: DFUWUIAYKDYTIQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridinone core likely contributes significant aromatic character to the molecule, making it relatively stable. The electron-withdrawing chloro and fluoro substituents on the benzyl group could potentially influence the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution or reduction. The chloro and fluoro substituents on the benzyl group could potentially leave, allowing for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Stimulator of Interferon Genes (STING) Agonist

This compound has been identified as a potential STING agonist . STING is a critical component of the innate immune system, and agonists can activate immune responses against cancers and infectious diseases. By binding to the STING receptor, this compound could help in the development of new immunotherapies.

Antiviral Activity

Indole derivatives, which include the core structure of this compound, have shown antiviral properties . They can inhibit the replication of viruses by interfering with viral protein synthesis or by impeding the viral life cycle, offering a pathway for developing new antiviral drugs.

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in fields such as medicinal chemistry, materials science, or catalysis, among others .

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O2/c1-14-6-9-16(10-7-14)22(29)19-13-28(12-18-20(25)4-3-5-21(18)26)24-17(23(19)30)11-8-15(2)27-24/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUWUIAYKDYTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one

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